molecular formula C17H9BrCl2O B1624417 (6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone CAS No. 216144-77-3

(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone

Cat. No.: B1624417
CAS No.: 216144-77-3
M. Wt: 380.1 g/mol
InChI Key: XGZFYDUTZDZWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone is a chemical compound with the molecular formula C17H9BrCl2O. It is known for its unique structure, which includes a bromonaphthalene moiety and a dichlorophenyl group connected by a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone typically involves the reaction of 6-bromonaphthalene with 2,6-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the methanone bridge .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloronaphthalen-2-yl)-(2,6-dichlorophenyl)methanone
  • (6-Bromonaphthalen-2-yl)-(2,4-dichlorophenyl)methanone
  • (6-Bromonaphthalen-2-yl)-(2,6-difluorophenyl)methanone

Uniqueness

(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. This combination of halogens can influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

(6-bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrCl2O/c18-13-7-6-10-8-12(5-4-11(10)9-13)17(21)16-14(19)2-1-3-15(16)20/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZFYDUTZDZWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C2=CC3=C(C=C2)C=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408144
Record name (6-bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216144-77-3
Record name (6-bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone
Reactant of Route 3
Reactant of Route 3
(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone
Reactant of Route 5
Reactant of Route 5
(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone
Reactant of Route 6
Reactant of Route 6
(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.